molecular formula C10H18O2 B1581172 Methyl 3-nonenoate CAS No. 13481-87-3

Methyl 3-nonenoate

Cat. No.: B1581172
CAS No.: 13481-87-3
M. Wt: 170.25 g/mol
InChI Key: MTDCXFZGUVZRSQ-FPLPWBNLSA-N
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Description

Methyl (xi)-3-nonenoate is a fatty acid methyl ester.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₈O₂
  • Structure : Contains a double bond between the third and fourth carbon atoms in the nonene chain.
  • Odor Profile : Characterized by a fruity, green, pear-like aroma, making it valuable in the flavor and fragrance industry.

Organic Synthesis

Methyl 3-nonenoate serves as a starting material for synthesizing more complex molecules. It can undergo various reactions:

  • Oxidation : Forms nonenoic acid or nonenal.
  • Reduction : Produces methyl nonanoate or nonanol.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for diverse functional group modifications.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Effective against various microbial strains, potentially disrupting cell membranes or inhibiting essential enzymes critical for microbial survival.
  • Antifungal Activity : Demonstrated potential in inhibiting fungal growth, making it a candidate for agricultural applications.

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is widely used in the formulation of flavors and fragrances. It contributes to the sensory profiles of various food products and perfumes.

Therapeutic Applications

Ongoing research explores its potential therapeutic applications in drug development, particularly concerning its interactions within biological systems related to lipid metabolism and cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.

Case Study 2: Flavor Profile Analysis

Research focused on the role of this compound in fruit flavor profiles demonstrated its contribution to the sensory characteristics of melon, apple, and pear flavors. Advanced chromatographic techniques were employed to analyze its interactions with olfactory receptors.

Safety and Environmental Impact

This compound has undergone safety assessments evaluating its genotoxicity, reproductive toxicity, and skin sensitization potential. Current data indicate that it does not present significant health risks at typical exposure levels used in industry .

PropertyValue
GenotoxicityNot expected to be genotoxic
Reproductive ToxicityBelow Threshold of Toxicological Concern (TTC)
Skin SensitizationBelow Dermal Sensitization Threshold (DST)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-nonenoate, and how are they validated in academic research?

this compound is typically synthesized via esterification of 3-nonenoic acid with methanol under acid catalysis (e.g., sulfuric acid) or via transesterification of methyl esters with unsaturated alcohols. Validation involves characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to assess purity (>95%). For reproducibility, protocols must specify reaction stoichiometry, temperature, and catalyst concentration .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

GC-MS is the gold standard for quantification due to its sensitivity and specificity for volatile esters. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is recommended. Method validation should include calibration curves, limit of detection (LOD), and recovery studies in relevant matrices (e.g., biological fluids or environmental samples) .

Q. How do researchers evaluate the stability of this compound under varying storage and experimental conditions?

Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Samples are analyzed via GC-MS or HPLC at intervals to monitor decomposition products (e.g., hydrolysis to 3-nonenoic acid). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while stabilizers like antioxidants (e.g., BHT) may be tested for long-term storage .

Advanced Research Questions

Q. What methodological challenges arise in isolating and characterizing geometric isomers of this compound?

Separation of cis/trans isomers requires chiral stationary phases in HPLC or GC (e.g., β-cyclodextrin columns). Nuclear Overhauser effect (NOE) NMR experiments differentiate isomers by spatial proton interactions. Computational methods (DFT calculations) further validate stereochemical assignments .

Q. How can response surface methodology (RSM) optimize the synthesis of this compound for high yield and scalability?

RSM designs (e.g., Box-Behnken or central composite designs) model interactions between variables like temperature, catalyst loading, and reaction time. For example, a three-factor design may identify optimal conditions (e.g., 70°C, 1.5% H₂SO₄, 4-hour reaction) to maximize yield (>90%). Validation includes ANOVA to confirm model significance .

Q. What strategies address contradictory data in studies on this compound’s biological activity?

Meta-analyses of dose-response curves and receptor-binding assays can reconcile discrepancies. For instance, conflicting cytotoxicity results may stem from cell line variability (e.g., HepG2 vs. HEK293). Standardizing assay conditions (e.g., serum-free media, controlled pH) and including positive/negative controls (e.g., cisplatin for apoptosis) improves comparability .

Q. How do researchers investigate the compound’s interactions with lipid bilayers or enzyme active sites?

Molecular dynamics simulations (e.g., GROMACS) model partitioning into lipid membranes, while surface plasmon resonance (SPR) quantifies binding kinetics to enzymes like lipases. In vitro assays with fluorescent probes (e.g., ANS for hydrophobic pockets) provide complementary data on conformational changes .

Q. Methodological Considerations for Data Reporting

  • Reproducibility : Detailed protocols must specify instrumentation (e.g., NMR spectrometer frequency), solvent grades, and batch-to-batch variability assessments .
  • Ethical Standards : For biological studies, adhere to OECD guidelines for in vitro toxicity testing, including ethical approval for cell line use .
  • Data Deposition : Raw spectral data (NMR, MS) should be archived in repositories like PubChem or Zenodo for peer validation .

Properties

CAS No.

13481-87-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-3-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7-

InChI Key

MTDCXFZGUVZRSQ-FPLPWBNLSA-N

SMILES

CCCCCC=CCC(=O)OC

Isomeric SMILES

CCCCC/C=C\CC(=O)OC

Canonical SMILES

CCCCCC=CCC(=O)OC

boiling_point

90.00 °C. @ 18.00 mm Hg

density

0.880-0.900 (20°)

Key on ui other cas no.

13481-87-3

physical_description

Liquid
clear, colourless liquid

solubility

insoluble in water

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 g. of 1-bromo-2-octyne, 7 g. of potassium cyanide and 35 ml. of dimethylsulfoxide is stirred and heated under nitrogen for about 2.5 hrs. at reflux temperature. The mixture is then poured into water and extracted with ether. The ether extract is washed with water, than with saturated aqueous sodium chloride, dried over sodium sulfate, and evaporated under reduced pressure leaving a residue comprising 3-nonynenitrile. The thus obtained residue is mixed with 45 ml. of 25% hydrogen chloride in methanol containing 0.5 ml. of water while cooling in an ice bath. The ice is allowed to melt and the mixture is stirred for about 18 hrs., then is poured into water and extracted with ether. The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride, dried over sulfate, and evaporated under reduced pressure leaving a residue comprising methyl 3-nonynoate. A mixture of the thus obtained methyl 3-nonynoate, 500 mg. of 5% palladium-barium sulfate catalyst and 40 ml. of pyridine is shaken under hydrogen for about 2 hrs., until the uptake of hydrogen practically ceases. The mixture is then filtered, diluted with water, and extracted with ether. The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate, then is dried over sodium sulfate and evaporated to leave a residue comprising methyl 3-nonenoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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